2-Bromo-4-methylaniline Exhibits the Lowest N-Hydroxylation Rate and Mutagenicity Among 2-Halogenated 4-Methylaniline Congeners
In a direct comparative study of rat liver microsomal metabolism, 2-bromo-4-methylaniline demonstrated the lowest rate of N-hydroxylation among its 2-halogenated 4-methylaniline analogs, with the rate order: 2-bromo-4-methylaniline < 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline. This reduced N-hydroxylation correlates directly with lower mutagenicity: 2-chloro-4-methylaniline exhibits twice the mutagenic potential of 2-bromo-4-methylaniline [1]. Metabolites identified included products from side-chain C-hydroxylation (benzyl alcohols and benzaldehydes) and N-hydroxylation (hydroxylamines and nitroso derivatives), with benzyl alcohols and halogenated N-(4′-aminobenzyl)-4-methylanilines constituting the major microsomal metabolites for all three congeners [1].
| Evidence Dimension | Microsomal N-Hydroxylation Rate (Relative) and Associated Mutagenicity |
|---|---|
| Target Compound Data | Lowest N-hydroxylation rate among three congeners; baseline mutagenicity (1× relative) |
| Comparator Or Baseline | 2-Chloro-4-methylaniline: Highest N-hydroxylation rate; 2× mutagenicity of 2-bromo-4-methylaniline. 2-Fluoro-4-methylaniline: Intermediate N-hydroxylation rate |
| Quantified Difference | 2-Chloro-4-methylaniline N-hydroxylation rate is greater than 2-bromo-4-methylaniline; 2-chloro-4-methylaniline mutagenicity = 2 × (2-bromo-4-methylaniline mutagenicity) |
| Conditions | Rat liver microsomal incubation; metabolites analyzed via HPLC; N-hydroxylation products measured as hydroxylamines and nitroso derivatives |
Why This Matters
For pharmaceutical intermediate selection, 2-bromo-4-methylaniline offers a measurably safer toxicological profile with respect to genotoxic N-hydroxylamine metabolite formation compared to its 2-chloro analog, reducing regulatory and safety risks in drug development pipelines.
- [1] Boeren S, Tyrakowska B, Vervoort J, De Hoffman E, Teunis K, van Veldhuizen A, Rietjens IM. Rat liver microsomal metabolism of 2-halogenated 4-methylanilines. Xenobiotica. 1992 Dec;22(12):1403-23. doi: 10.3109/00498259209056691. PMID: 1494886. View Source
